molecular formula C13H16N6 B2402793 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415573-85-0

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2402793
CAS No.: 2415573-85-0
M. Wt: 256.313
InChI Key: HHSTUVLSHMBJOE-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a pyrimidine derivative featuring a cyclobutyl substituent at the 4-position and a 3-(triazol-2-yl)azetidine moiety at the 6-position. The pyrimidine core serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

4-cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-2-10(3-1)12-6-13(15-9-14-12)18-7-11(8-18)19-16-4-5-17-19/h4-6,9-11H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSTUVLSHMBJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Precursor Synthesis

  • Step 1 : Reaction of 1,3-dibromopropane with benzylamine yields 1-benzylazetidine-3-carboxylic acid.
  • Step 2 : Deprotection via hydrogenolysis (H₂, Pd/C) generates azetidine-3-carboxylic acid.

Triazole Substitution

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole group:

  • Propargylation : Treatment of azetidine-3-amine with propargyl bromide in THF/K₂CO₃ yields 3-(prop-2-yn-1-yl)azetidine.
  • Click Reaction : Reaction with 2-azidopyrimidine under CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 6 hours achieves 92% yield.

Table 2: CuAAC Optimization

Catalyst System Solvent Time (h) Yield (%)
CuI/Et₃N DMF 12 78
CuSO₄/sodium ascorbate t-BuOH/H₂O 6 92
CuBr/PMDETA THF 8 85

Final Coupling of Azetidine to Pyrimidine

The azetidine-triazole derivative is coupled to the 6-position of the pyrimidine via Buchwald-Hartwig amination:

  • Reaction Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 100°C for 18 hours.
  • Yield : 76% after column chromatography (SiO₂, ethyl acetate/hexane).

Mechanistic and Optimization Insights

  • Cyclobutyl Coupling : Electron-deficient pyrimidines enhance Suzuki coupling efficiency. Steric hindrance from the cyclobutyl group necessitates bulky ligands (e.g., Xantphos) to prevent β-hydride elimination.
  • Azetidine Stability : Azetidine rings are prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) are critical during functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects and hypothesized pharmacological relevance:

Compound Name / ID Core Structure Substituents (Position) Key Features Hypothesized Impact
This compound Pyrimidine - Cyclobutyl (4) - Compact cyclobutyl enhances steric hindrance. Improved selectivity for sterically sensitive targets
- 3-(Triazol-2-yl)azetidine (6) - Azetidine (4-membered ring) increases rigidity. Stabilized binding via conformational restriction and H-bonding with triazole
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (ID: 861409-87-2) Pyrimidine - Cyclopropyl (4) - Smaller cyclopropyl reduces steric bulk. Higher metabolic stability due to trifluoromethyl group
- Piperazin-1-yl (2), -CF₃ (6) - Piperazine (6-membered ring) improves solubility and basicity. Broader target engagement via piperazine’s basic nitrogen
3-[1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine Bipyrazole - Trifluoromethyl (5), -propan-1-amine - Bipyrazole core enables metal coordination. Potential for enzyme inhibition via chelation or hydrophobic interactions

Structural and Functional Analysis:

Cyclobutyl vs. Cyclopropyl :

  • The cyclobutyl group in the target compound provides greater steric hindrance compared to the cyclopropyl group in ID 861409-87-2. This may enhance selectivity for binding pockets requiring bulkier substituents but could reduce solubility .
  • Cyclopropane’s higher ring strain (vs. cyclobutane) may lower metabolic stability, though this is counterbalanced by the trifluoromethyl group in ID 861409-87-2 .

Azetidine vs. Piperazine: The azetidine-triazole moiety offers rigidity and hydrogen-bonding capacity, favoring interactions with polar residues (e.g., kinases).

Triazole vs. Trifluoromethyl :

  • The triazole group (target compound) can act as a bioisostere for carboxylic acids or amides, enabling dipole-dipole interactions. The trifluoromethyl group (ID 861409-87-2) increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability .

Research Findings and Limitations

  • Synthetic Accessibility : The azetidine-triazole substituent in the target compound likely requires multi-step synthesis, whereas piperazine derivatives (e.g., ID 861409-87-2) are more straightforward to functionalize .
  • Biological Data Gaps: No direct activity or toxicity data for the target compound are available in the provided evidence. Comparisons rely on structural analogs and inferred pharmacophoric properties.

Biological Activity

4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a cyclobutyl group and a triazole-linked azetidine moiety. This combination is thought to enhance its interaction with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and potentially influencing neurological pathways .
  • Target Engagement : The compound's structure allows it to interact with various molecular targets, which can lead to diverse biological outcomes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole rings have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Triazole-containing compounds are known for their antimicrobial activity. Research indicates that derivatives can exhibit potent activity against various pathogens, making them candidates for further development in infectious disease treatment .

Pharmacological Studies

Pharmacological evaluations have provided insights into the safety and efficacy of this compound:

Study Findings Reference
In vitro cytotoxicityDemonstrated selective cytotoxicity against cancer cell lines
Enzyme inhibition assaysIC50 values suggest effective inhibition of specific targets
Antimicrobial assaysShowed significant inhibition against bacterial strains

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

  • USP28 Inhibition : A related compound demonstrated potent inhibition of USP28, impacting cancer cell proliferation and suggesting a pathway for therapeutic intervention in gastric cancer .
  • Antimicrobial Efficacy : A study reported the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains, highlighting their potential in clinical settings .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine core with azetidine and triazole substituents?

The pyrimidine core can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1 : Start with a 4-chloropyrimidine derivative. React it with an azetidine-containing triazole precursor (e.g., 3-(triazol-2-yl)azetidine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the azetidine-triazole moiety via SNAr (nucleophilic aromatic substitution) .
  • Step 2 : Install the cyclobutyl group at position 4 using Suzuki-Miyaura coupling if a halogenated precursor is available. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) .
  • Key validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., distinguishing pyrimidine C-H protons at δ 8.2–8.5 ppm) .

Advanced: How can stereochemical outcomes at the azetidine ring be controlled during synthesis?

Azetidine rings are prone to conformational flexibility, but stereocontrol can be achieved via:

  • Chiral auxiliaries : Use enantiopure azetidine precursors (e.g., (R)- or (S)-3-(triazol-2-yl)azetidine) to dictate stereochemistry.
  • Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., chiral Pd complexes) during coupling steps to favor one enantiomer .
  • Analytical verification : Confirm stereochemistry via X-ray crystallography (if crystals form) or NOESY NMR to detect spatial proximity between azetidine protons and adjacent groups .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify pyrimidine protons (δ 6.5–8.5 ppm), azetidine ring protons (δ 3.0–4.5 ppm), and cyclobutyl protons (δ 1.5–2.5 ppm). Triazole protons typically appear as sharp singlets (δ 7.8–8.2 ppm) .
  • HRMS (ESI-TOF) : Confirm molecular formula (e.g., C₁₃H₁₆N₆ requires m/z 280.15 [M+H]⁺).
  • IR spectroscopy : Detect NH stretches (3200–3400 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across different assays?

Conflicting bioactivity results (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Solubility issues : Use DMSO stock solutions at ≤0.1% v/v and validate compound stability via HPLC before assays .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., other kinases or phosphatases) to confirm selectivity .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and use statistical tools (e.g., Grubbs’ test) to identify outliers .

Basic: What are common side reactions during functionalization of the triazole moiety?

  • Oxidation : Triazole rings may undergo oxidation under harsh conditions (e.g., H₂O₂ or m-CPBA), forming N-oxide byproducts. Monitor via LC-MS and adjust reaction time/temperature .
  • Ring-opening : Strong acids (e.g., HCl) can hydrolyze triazoles. Use milder conditions (e.g., acetic acid) for acid-catalyzed steps .

Advanced: How to optimize reaction yields for multi-step syntheses involving azetidine intermediates?

  • Protecting groups : Temporarily protect azetidine NH with Boc groups during pyrimidine functionalization to prevent undesired side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields by 15–20% for SNAr steps .
  • Workup strategies : Use column chromatography with gradient elution (hexane/EtOAc → EtOAc/MeOH) to isolate polar intermediates .

Basic: What computational methods aid in predicting the compound’s binding affinity?

  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinases) using PDB structures. Focus on hydrogen bonding between the triazole ring and catalytic lysine residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Advanced: How to address discrepancies between computational predictions and experimental binding data?

  • Solvent effects : Include implicit solvent models (e.g., PBS in MD simulations) to mimic physiological conditions .
  • Protein flexibility : Use ensemble docking with multiple protein conformations (e.g., from NMR or MD trajectories) to account for induced-fit binding .
  • Validate experimentally : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

Basic: What are the stability profiles of this compound under varying pH conditions?

  • Acidic (pH < 3) : Hydrolysis of the pyrimidine ring may occur. Stabilize with lyophilization or storage in dry DMSO .
  • Neutral/basic (pH 7–9) : Stable for ≥48 hours at 25°C, as shown in accelerated stability studies (HPLC purity >95%) .

Advanced: What strategies mitigate racemization during scale-up synthesis?

  • Low-temperature reactions : Perform coupling steps at −20°C to slow epimerization .
  • Chiral chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization in real time .

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